molecular formula C19H22N2O B350642 2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide CAS No. 443294-76-6

2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide

Cat. No.: B350642
CAS No.: 443294-76-6
M. Wt: 294.4g/mol
InChI Key: NMYUQZBIGCLXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenyl group attached to an acetamide moiety, with a piperidine ring linked to the phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl and piperidine derivatives .

Scientific Research Applications

2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide stands out due to its specific structural features, such as the presence of both phenyl and piperidine groups, which contribute to its unique chemical and biological properties. Its potential as a COX-1 inhibitor and its diverse reactivity make it a valuable compound for various scientific research applications .

Properties

CAS No.

443294-76-6

Molecular Formula

C19H22N2O

Molecular Weight

294.4g/mol

IUPAC Name

2-phenyl-N-(2-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C19H22N2O/c22-19(15-16-9-3-1-4-10-16)20-17-11-5-6-12-18(17)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2,(H,20,22)

InChI Key

NMYUQZBIGCLXMW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.